2-(3,4-dichlorophenyl)-N-(4-fluorophenyl)quinazolin-4-amine
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Overview
Description
2-(3,4-dichlorophenyl)-N-(4-fluorophenyl)quinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline class. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dichlorophenyl)-N-(4-fluorophenyl)quinazolin-4-amine typically involves multi-step organic reactions. One common route might include:
Formation of the Quinazoline Core: Starting from anthranilic acid, the quinazoline core can be synthesized through cyclization reactions.
Substitution Reactions: Introduction of the 3,4-dichlorophenyl and 4-fluorophenyl groups can be achieved through nucleophilic aromatic substitution reactions.
Final Coupling: The final step may involve coupling the substituted quinazoline with an amine under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, leading to the formation of N-oxides.
Reduction: Reduction reactions could target the nitro groups if present, converting them to amines.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-(3,4-dichlorophenyl)-N-(4-fluorophenyl)quinazolin-4-amine may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications, such as anti-cancer or anti-inflammatory agents.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-dichlorophenyl)-N-(4-chlorophenyl)quinazolin-4-amine
- 2-(3,4-dichlorophenyl)-N-(4-methylphenyl)quinazolin-4-amine
Uniqueness
The presence of the 4-fluorophenyl group in 2-(3,4-dichlorophenyl)-N-(4-fluorophenyl)quinazolin-4-amine may confer unique properties such as increased metabolic stability or altered binding affinity to biological targets compared to its analogs.
Properties
CAS No. |
371222-39-8 |
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Molecular Formula |
C20H12Cl2FN3 |
Molecular Weight |
384.2 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-N-(4-fluorophenyl)quinazolin-4-amine |
InChI |
InChI=1S/C20H12Cl2FN3/c21-16-10-5-12(11-17(16)22)19-25-18-4-2-1-3-15(18)20(26-19)24-14-8-6-13(23)7-9-14/h1-11H,(H,24,25,26) |
InChI Key |
HZXUVSLARRBHER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC(=C(C=C3)Cl)Cl)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
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